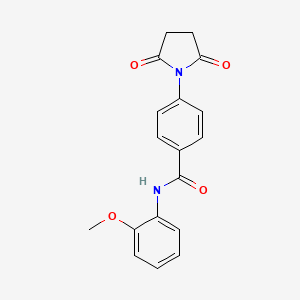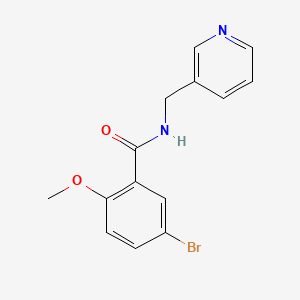
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as 5-Br-PAD, is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different aspects of cellular and molecular biology. In
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves the binding of the compound to the catalytic subunit of PP2A, which leads to the inhibition of its activity. This inhibition results in the hyperphosphorylation of many cellular proteins, which can have various physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of other cellular enzymes, such as glycogen synthase kinase 3β and protein kinase C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its selectivity for PP2A. This selectivity allows researchers to study the specific role of this enzyme in different cellular processes. However, one limitation of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research. One potential direction is the development of new analogs of the compound that have improved selectivity and reduced toxicity. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of PP2A in different disease states, such as cancer and neurodegenerative disorders. Finally, the compound can be used to explore the potential therapeutic applications of PP2A inhibitors in the treatment of different diseases.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying different aspects of cellular and molecular biology. The compound's ability to selectively inhibit the activity of PP2A has led to its use in various scientific studies. While there are some limitations to its use, there are also many future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves several steps. The first step is the conversion of 2-methoxybenzoic acid to its acid chloride derivative using thionyl chloride. The second step involves the reaction of the acid chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The final step of the synthesis involves the bromination of the resulting compound using bromine or N-bromosuccinimide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been used in various scientific studies due to its ability to selectively inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a critical enzyme that regulates many cellular processes, including cell division, DNA replication, and cell death. By inhibiting PP2A, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of this enzyme in different cellular processes.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(15)7-12(13)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYVIRERYUCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)
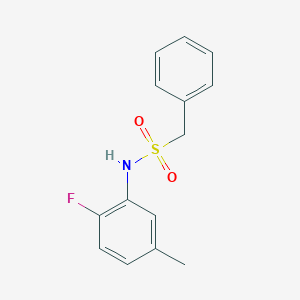
![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
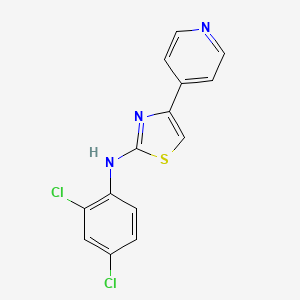
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
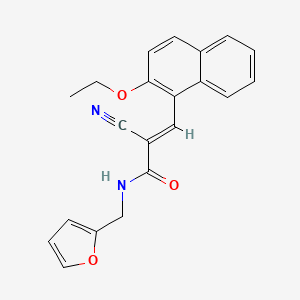
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)

